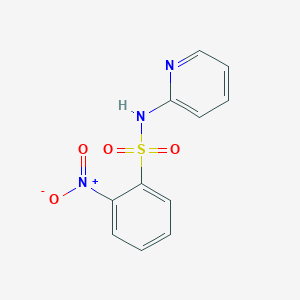

2-nitro-N-pyridin-2-ylbenzenesulfonamide

Description

2-Nitro-N-pyridin-2-ylbenzenesulfonamide is a sulfonamide derivative featuring a nitro group (-NO₂) at the 2-position of the benzene ring and a pyridin-2-ylamine moiety. Sulfonamides are widely studied for their pharmacological activities, including antibacterial, diuretic, and enzyme inhibitory properties . This article compares the compound with structurally similar sulfonamides and nitro-substituted molecules, focusing on synthesis, crystallography, hydrogen bonding, and biological implications.

Properties

IUPAC Name |

2-nitro-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S/c15-14(16)9-5-1-2-6-10(9)19(17,18)13-11-7-3-4-8-12-11/h1-8H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVIEMRVYPXDDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-pyridin-2-ylbenzenesulfonamide typically involves the reaction of 2-aminopyridine with a nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained through simple filtration and purification techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-pyridin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Various nucleophiles, organic solvents

Oxidation: Potassium permanganate, acidic or basic conditions

Major Products Formed

Reduction: 2-amino-N-pyridin-2-ylbenzenesulfonamide

Substitution: Various substituted sulfonamides

Oxidation: Oxidized derivatives of the pyridine ring

Scientific Research Applications

2-nitro-N-pyridin-2-ylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide moiety.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-nitro-N-pyridin-2-ylbenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their death .

Comparison with Similar Compounds

Structural Comparison with Analogous Sulfonamides

Table 1: Structural Parameters of Selected Sulfonamide Derivatives

- Key Observations: N-Benzylpyridine-2-sulfonamide: The benzyl substituent introduces steric bulk, resulting in a significant dihedral angle (75.75°) between the pyridine and benzene rings . This angle influences molecular conformation and intermolecular interactions. Target Compound: The nitro group’s electron-withdrawing nature may reduce steric hindrance compared to benzyl, possibly leading to a smaller dihedral angle and altered hydrogen bonding.

Hydrogen Bonding and Crystal Packing

Table 3: Hydrogen Bonding Motifs in Sulfonamides

- Key Observations: N-Benzylpyridine-2-sulfonamide: Chains along the c-axis stabilized by N–H⋯O/N bonds, with C–H⋯O cross-linking forming a 2D network .

Biological Activity

Overview

2-Nitro-N-pyridin-2-ylbenzenesulfonamide is an organic compound with the molecular formula CHNOS. It belongs to the sulfonamide class of compounds, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound exhibits significant potential as an antibacterial agent due to its structural similarity to para-aminobenzoic acid (PABA), a key substrate in bacterial folate synthesis.

The primary mechanism of action of this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate biosynthesis. By mimicking PABA, the compound competitively inhibits DHPS, leading to a disruption in folic acid synthesis, which is essential for bacterial growth and replication. This mechanism positions it as a potential candidate for treating bacterial infections.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. Its Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported, indicating its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound has moderate activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. In vitro studies have indicated its effectiveness against several fungal pathogens:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

These findings highlight the compound's broad-spectrum potential in combating both bacterial and fungal infections.

Case Studies and Research Findings

Several studies have focused on the biological activity of sulfonamides, including this compound:

- In Vivo Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected mice models, showcasing its potential for systemic use against bacterial infections.

- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other antibiotics. Combinations with beta-lactam antibiotics resulted in enhanced antibacterial efficacy, suggesting potential for combination therapies.

- Mechanistic Studies : Molecular docking studies have elucidated the binding affinity of this compound to DHPS, providing insights into its inhibitory action at the molecular level.

The compound can undergo various chemical reactions that may influence its biological activity:

- Reduction : The nitro group can be reduced to an amino group, potentially altering its pharmacological profile.

- Substitution Reactions : The sulfonamide group can participate in nucleophilic substitution reactions, allowing for the synthesis of derivatives with varied biological activities.

Q & A

Q. Basic Structural Analysis

- NMR spectroscopy : H and C NMR confirm regiochemistry and detect impurities. The nitro group’s electron-withdrawing effect deshields adjacent protons, appearing as distinct downfield shifts (~8.5–9.0 ppm) .

- IR spectroscopy : Stretching vibrations for sulfonamide (S=O, ~1350 cm) and nitro groups (N=O, ~1520 cm) validate functional groups .

How does X-ray crystallography resolve ambiguities in the molecular structure of sulfonamide derivatives?

Q. Advanced Crystallography Techniques

- Software tools : SHELX programs (e.g., SHELXL) refine crystal structures by modeling hydrogen bonding and torsional angles. For example, intermolecular N—H⋯O hydrogen bonds stabilize the crystal lattice, with bond lengths ~2.8–3.0 Å .

- Twinned data handling : High-resolution data (≤ 0.8 Å) and twin-law refinement in SHELXL improve accuracy for challenging crystals .

How should researchers address contradictions between spectroscopic data and computational modeling results?

Q. Data Contradiction Resolution

- Validation protocols : Cross-check experimental data (e.g., NOESY for spatial proximity) with density functional theory (DFT)-optimized geometries .

- Error analysis : Compare R-factors from crystallography (target: < 5%) with RMSD values from molecular dynamics simulations .

What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?

Q. Basic Biological Screening

- Enzyme inhibition : Test against carbonic anhydrase or cyclooxygenase isoforms using UV-Vis kinetic assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC determination .

How can structure-activity relationship (SAR) studies guide the design of sulfonamide derivatives with enhanced potency?

Q. Advanced SAR Strategies

- Substituent modulation : Introduce electron-withdrawing groups (e.g., CF) at the benzene ring to enhance binding to hydrophobic enzyme pockets .

- Bioisosteric replacement : Replace the pyridine ring with thiophene or imidazopyridine to improve metabolic stability .

What mechanistic insights explain the reactivity of this compound in nucleophilic environments?

Q. Reactivity and Mechanism

- Nucleophilic attack : The sulfonamide sulfur acts as an electrophilic center, with reactivity enhanced by the nitro group’s meta-directing effects .

- Acid-base behavior : The pyridine nitrogen (pK ~1.7) protonates under acidic conditions, altering solubility and reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.